REACTION_SMILES
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[CH2:45]1[O:46][CH2:47][CH2:48][CH2:49]1.[CH3:37][NH2:38].[CH3:51][c:52]1[cH:53][cH:54][cH:55][cH:56][cH:57]1.[ClH:1].[ClH:2].[F:3][c:4]1[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][c:11](-[c:13]2[cH:14][n:15][c:16]3[n:17]([n:18]2)[c:19]([CH2:22][c:23]2[cH:24][c:25]4[cH:26][cH:27][cH:28][n:29][c:30]4[cH:31][cH:32]2)[cH:20][n:21]3)[cH:12]1.[Na+:39].[Na+:40].[O-:41][C:42](=[O:43])[O-:44].[OH2:50].[S:33]([Cl:34])([Cl:35])=[O:36]>>[F:3][c:4]1[c:5]([C:6](=[O:7])[NH:38][CH3:37])[cH:9][cH:10][c:11](-[c:13]2[cH:14][n:15][c:16]3[n:17]([n:18]2)[c:19]([CH2:22][c:23]2[cH:24][c:25]4[cH:26][cH:27][cH:28][n:29][c:30]4[cH:31][cH:32]2)[cH:20][n:21]3)[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(-c2cnc3ncc(Cc4ccc5ncccc5c4)n3n2)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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CNC(=O)c1ccc(-c2cnc3ncc(Cc4ccc5ncccc5c4)n3n2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |